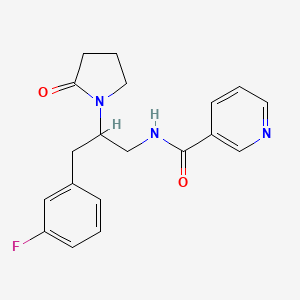
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to possess several biochemical and physiological effects that can be useful in the treatment of various diseases.
作用機序
The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide is not fully understood. However, it is believed to exert its effects through the modulation of several signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide has been shown to possess several biochemical and physiological effects. This compound has been shown to possess anti-inflammatory and analgesic properties, which can be useful in the treatment of pain and inflammation. Additionally, N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide has been shown to possess anticonvulsant properties, which can be useful in the treatment of epilepsy. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide in lab experiments is its high purity and yield. The synthesis method for this compound has been optimized for high yield and purity, which makes it a reliable compound for use in experiments. Additionally, N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide has been shown to possess several biochemical and physiological effects, which makes it a useful compound for studying various diseases.
One of the limitations of using N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide in lab experiments is that its mechanism of action is not fully understood. Additionally, this compound has not been extensively studied in clinical trials, which limits its potential use in the treatment of various diseases.
将来の方向性
There are several future directions for the study of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide. One potential direction is the further study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide could be studied for its potential use in the treatment of cancer and diabetes. Further studies could also be conducted to better understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide involves the reaction of 3-fluorophenylacetic acid with 2-pyrrolidinone and subsequent reaction with nicotinoyl chloride. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized for high yield and purity and has been used in several studies to obtain N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide for further research.
科学的研究の応用
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide has been studied for its potential use in the treatment of cancer and diabetes.
特性
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-6-1-4-14(10-16)11-17(23-9-3-7-18(23)24)13-22-19(25)15-5-2-8-21-12-15/h1-2,4-6,8,10,12,17H,3,7,9,11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCJEKPZQJPFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

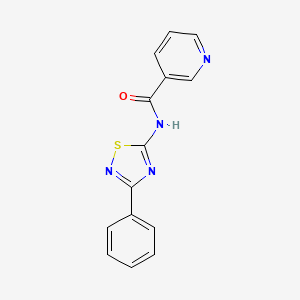
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2621436.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-tert-butylbenzoate](/img/structure/B2621438.png)
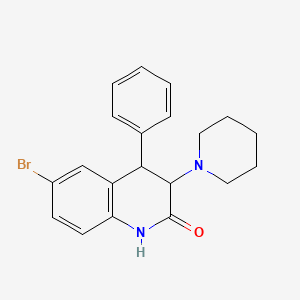

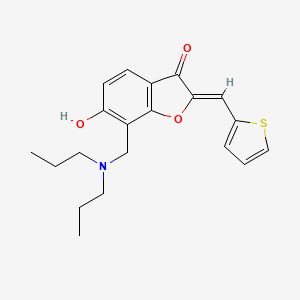
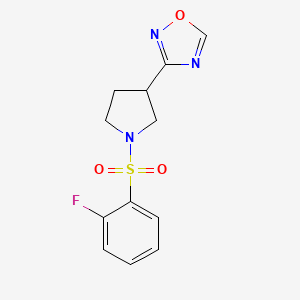
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2621445.png)
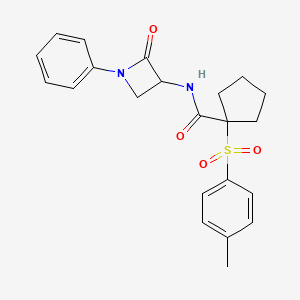
![6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2621451.png)
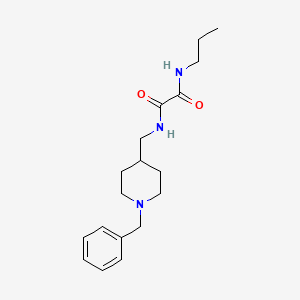
![4-benzoyl-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2621453.png)
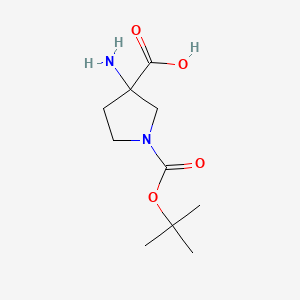
![2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-phenylethanone](/img/structure/B2621458.png)